2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid
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Overview
Description
2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid is a versatile chemical compound with significant potential in scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a phenoxy moiety, an acetyl group, and a benzoic acid core. Its unique structure makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of 2-(2-(tert-butyl)phenoxy)acetic acid, which is then reacted with an appropriate amine to form the desired compound. The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Tert-butylphenoxy)acetyl]amino}benzamide
- 3-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid
- 2-{[(2-Tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its tert-butyl group provides steric hindrance, enhancing its stability and reactivity. The phenoxy and acetyl groups contribute to its ability to interact with various molecular targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
2-[[2-(2-tert-butylphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)14-9-5-7-11-16(14)24-12-17(21)20-15-10-6-4-8-13(15)18(22)23/h4-11H,12H2,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZLLEJYZREVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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